1-(furan-2-carbonyl)piperidine-4-carboxylic Acid
Description
Chemical Name: 1-(Furan-2-carbonyl)piperidine-4-carboxylic Acid Molecular Formula: C₁₁H₁₃NO₄ Molecular Weight: 223.23 g/mol Availability: 8 mg (research scale) Key Features: This compound combines a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a furan-2-carbonyl moiety.
Properties
IUPAC Name |
1-(furan-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-10(9-2-1-7-16-9)12-5-3-8(4-6-12)11(14)15/h1-2,7-8H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWOZMNUCDKQIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid typically involves the reaction of 2-furoic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan ring and the piperidine ring .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of biocatalysts for the selective oxidation of furfural to 2-furoic acid, followed by coupling with piperidine, is also being explored as a green and sustainable approach .
Chemical Reactions Analysis
Types of Reactions: 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products Formed:
Oxidation: Formation of furan-2,5-dicarboxylic acid.
Reduction: Formation of 1-(2-furyl)-4-piperidinemethanol.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been studied for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets effectively.
- Antiviral Activity : Research indicates that derivatives of piperidine compounds, including those with furan-2-carbonyl modifications, exhibit antiviral properties. For example, studies have shown that certain piperidine derivatives can inhibit viruses such as cytomegalovirus and SARS-CoV-2, suggesting that 1-(furan-2-carbonyl)piperidine-4-carboxylic acid could be explored for similar applications .
- Anticancer Properties : The piperidine scaffold is known for its anticancer potential. Studies have synthesized various piperidinone derivatives that demonstrate selective inhibition of cancer cell proliferation. The introduction of furan-2-carbonyl may enhance this activity by modifying the compound's interaction with cancer-related targets .
The compound's biological activity has been evaluated through various studies, indicating its multifaceted roles in pharmacology.
- Antimicrobial Effects : Investigations into the antimicrobial properties of furan derivatives have revealed their effectiveness against several bacterial strains. The structural features of this compound may contribute to its ability to disrupt bacterial cell functions .
- Immunomodulatory Effects : Some studies suggest that compounds similar to this compound can modulate immune responses, making them candidates for developing immunotherapeutic agents .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been a focus of research due to their potential enhanced properties.
| Derivative | Synthesis Method | Biological Activity |
|---|---|---|
| N-(β-D-glucopyranosyl-carbamoyl)-2.6-diphenyl-3-amylpiperidin-4-one | Condensation with glycosylvinylnitrosourea | Antitumor, Antiviral |
| N-(α-D-arabinopyranosyl-carbamoyl)-2.6-diphenyl-3-isopropylpiperidin-4-one | Reaction with arabinose derivatives | Enhanced Antitumor Activity |
| N-(lactosyl-carbamoyl)-2.6-diphenyl-3-isopropylpiperidin-4-one | Glycosidic bond formation | Antimicrobial Activity |
These derivatives demonstrate varying degrees of biological activity, emphasizing the importance of structural modifications in enhancing therapeutic effects .
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. For example, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The furan ring and piperidine moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations :
- Aromatic vs. Aliphatic Substituents : The furan-2-carbonyl group in the target compound contrasts with the saturated tetrahydrofuran in and the aliphatic ethoxycarbonyl in . Aromatic groups enhance π-π stacking but may reduce solubility compared to aliphatic substituents.
- Complexity and Bioactivity : The pyrimidine-containing compound has a higher molecular weight and heterocyclic complexity, likely enhancing its biological targeting (e.g., kinase inhibition).
Physicochemical Properties
*Estimated using computational tools.
Key Findings :
- Solubility : The ethoxycarbonyl derivative has higher aqueous solubility (Log S = -1.8) due to its smaller, less hydrophobic substituent.
Biological Activity
1-(Furan-2-carbonyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- CAS Number : 401581-36-0
- Molecular Structure : The compound features a piperidine ring substituted with a furan-2-carbonyl group and a carboxylic acid functional group.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance, research has indicated that derivatives of piperidine can exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives showed enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells when compared to standard chemotherapeutic agents like bleomycin .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | Not specified | Induction of apoptosis |
| Reference Drug (Bleomycin) | FaDu | Not specified | Standard chemotherapeutic |
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic efficacy. The presence of the furan and carboxylic acid groups may enhance binding affinity to enzyme active sites. For example, compounds with similar structures have been shown to inhibit acetylcholinesterase, a target for Alzheimer's disease therapy .
3. Antimicrobial Activity
Another area of exploration is the antimicrobial activity of this compound. Research indicates that piperidine derivatives can exhibit antimicrobial properties against various pathogens, suggesting that this compound may also possess similar activities .
The biological activity of this compound can be attributed to its structural features, which facilitate interactions with biological targets:
- Binding Affinity : The furan moiety may enhance hydrophobic interactions with target proteins.
- Enzyme Interaction : The carboxylic acid group can participate in hydrogen bonding with active sites, potentially leading to inhibition of enzymatic activity.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Cytotoxicity Studies : A study evaluated various piperidine derivatives against different cancer cell lines, revealing that specific modifications could enhance their anticancer efficacy .
- Enzyme Inhibition Studies : Research on similar compounds has shown promising results in inhibiting acetylcholinesterase and other enzymes, indicating potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : Piperidine derivatives have been tested against fungal strains and shown to inhibit growth effectively, suggesting that this compound may also possess antimicrobial properties .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(furan-2-carbonyl)piperidine-4-carboxylic acid, and how can intermediates be optimized?
- Methodological Answer : The synthesis of piperidine-carboxylic acid derivatives often involves multi-step reactions. For example, coupling furan-2-carboxylic acid with a piperidine scaffold can be achieved via amide bond formation using coupling reagents like PyBOP or HATU in the presence of a base (e.g., NMM). Deprotection of intermediates (e.g., Boc-protected piperidine) may require acidic conditions (e.g., 1–5% TFA in DCM) . Optimization of reaction conditions (temperature, solvent, catalyst) is critical; for instance, palladium-catalyzed couplings require inert atmospheres and specific ligands (e.g., XPhos) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Analytical techniques include:
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) and mobile phases like water/acetonitrile (0.1% TFA).
- NMR Spectroscopy : Confirm the presence of the furan carbonyl (δ ~7.5–8.0 ppm for aromatic protons) and piperidine backbone (δ ~1.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion (e.g., [M+H]+) with an error margin <5 ppm .
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound?
- Methodological Answer :
- logP : Calculated using software like RDKit or experimental shake-flask methods. Piperidine derivatives typically exhibit logP values between -0.2 and 2.0, depending on substituents .
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (pH 1–7.4). Piperidine-carboxylic acids often show pH-dependent solubility due to ionizable groups .
Advanced Research Questions
Q. How does the furan-2-carbonyl moiety influence the compound’s biological activity or binding affinity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs with different acyl groups (e.g., pyridine, thiophene) using enzymatic assays or receptor-binding studies. For example, furan’s planar structure may enhance π-π stacking with aromatic residues in target proteins .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with active sites. The furan carbonyl may form hydrogen bonds with catalytic residues .
Q. What strategies mitigate instability of the furan ring under acidic/basic conditions during derivatization?
- Methodological Answer :
- Protection/Deprotection : Use acid-labile protecting groups (e.g., tert-butyl esters) for the carboxylic acid moiety to avoid harsh conditions that degrade the furan ring .
- Solvent Selection : Prefer polar aprotic solvents (e.g., DMF, acetonitrile) over protic solvents to minimize ring-opening reactions .
Q. How can this compound be incorporated into peptide-based drug discovery?
- Methodological Answer :
- Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc-protected derivatives. Coupling via HATU/DIPEA in DMF, followed by TFA cleavage from resin .
- Conjugation : Attach to peptide backbones via amide or ester linkages. Monitor coupling efficiency via LC-MS .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points or spectral How to resolve them?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
